Dihydrofluorescein diacetate
Overview
Description
Dihydrofluorescein diacetate is a chemically reduced form of fluorescein, widely used as a fluorescent probe for detecting reactive oxygen species within cells . This compound is cell-permeant and nonfluorescent until it undergoes intracellular ester hydrolysis and subsequent oxidation, resulting in the formation of highly fluorescent dihydrofluorescein .
Mechanism of Action
Target of Action
Dihydrofluorescein diacetate (DHFDA) is primarily targeted towards reactive oxygen species (ROS) within cells . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis .
Mode of Action
DHFDA is a non-fluorescent probe that becomes fluorescent upon interaction with ROS . It enters cells where it is de-esterified by intracellular esterases . Upon oxidation, primarily under H2O2, the non-fluorescent DHFDA is converted to the highly fluorescent 2’,7’-dichlorofluorescein (DCF) . This fluorescence can be detected and quantified, providing a measure of the level of ROS in the cell .
Biochemical Pathways
The primary biochemical pathway involved in the action of DHFDA is the oxidative stress pathway . Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants . DHFDA, as a fluorimetric probe, is used to measure this oxidative stress .
Pharmacokinetics
The pharmacokinetics of DHFDA primarily involve its absorption and metabolism within cells. It is cell-permeant, meaning it can cross cell membranes and enter cells . Once inside the cell, DHFDA is de-esterified by intracellular esterases and then oxidized to become fluorescent . The fluorescence can then be detected and quantified, providing a measure of the level of ROS in the cell .
Result of Action
The primary result of DHFDA’s action is the detection and quantification of ROS within cells . This can provide valuable information about the level of oxidative stress within a cell, which can be indicative of various pathological conditions . For example, high levels of ROS can cause damage to cell structures and are associated with various diseases .
Action Environment
The action of DHFDA can be influenced by various environmental factors. For instance, the probe is air sensitive and should be stored under dry argon or nitrogen . Additionally, the fluorescence of DHFDA is pH-dependent at pH < 7 . Therefore, changes in the cellular environment, such as pH, can influence the efficacy and stability of DHFDA .
Biochemical Analysis
Biochemical Properties
Dihydrofluorescein diacetate plays a significant role in biochemical reactions, particularly as a redox sensor . It interacts with various biomolecules, primarily reactive oxygen species (ROS), within cells . The nature of these interactions involves the oxidation of this compound to fluorescein primarily under H2O2 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by serving as an indicator for reactive oxygen species (ROS) in cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism, as ROS are known to modulate signal transduction cascades and transcription factors .
Molecular Mechanism
The mechanism of action of this compound is quite straightforward. It crosses the plasma membrane and is deacetylated by intracellular esterases to form 2’,7’-dichlorodihydrofluorescein . This nonfluorescent compound is then oxidized by reactive transients to form the highly fluorescent 2’,7’-dichlorofluorescein .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits changes in its effects. It is taken up rapidly and is poorly retained in the cytosol, exiting the cell over time . The rate of oxidation is cell type-specific . The stability of this compound in cell culture medium relies on medium composition .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it is generally used in a range of concentrations depending on the specific experimental setup . The effects of the product can vary with different dosages, and it’s important to optimize the concentration for each specific application.
Metabolic Pathways
This compound is involved in the reactive oxygen species (ROS) metabolic pathway . It interacts with ROS, which are produced in large part by mitochondria, particularly by the complexes I and III of the electron transport chain .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It crosses the plasma membrane and is deacetylated by intracellular esterases . The use of this compound in hepatocyte-derived cell lines is more challenging because of membrane transport proteins that interfere with probe uptake and retention .
Subcellular Localization
This compound localizes within the cell depending on its state of oxidation. The nonfluorescent this compound does not reach the mitochondrial matrix but is oxidized by ROS released by mitochondria in the cytosol . On the other hand, once oxidized to fluorescein, it can enter mitochondria and react with ROS released in the matrix .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrofluorescein diacetate is synthesized through the esterification of dihydrofluorescein with acetic anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process . The reaction conditions include maintaining the reaction mixture at a controlled temperature to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Dihydrofluorescein diacetate primarily undergoes hydrolysis and oxidation reactions. Upon entering the cell, intracellular esterases hydrolyze the acetate groups, converting the compound into dihydrofluorescein. This nonfluorescent intermediate is then oxidized by reactive oxygen species to form the fluorescent compound fluorescein .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by intracellular esterases.
Major Products: The major product formed from the oxidation of this compound is fluorescein, which exhibits strong fluorescence and is used as an indicator of oxidative stress within cells .
Scientific Research Applications
Dihydrofluorescein diacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
- 2’,7’-Dichlorodihydrofluorescein Diacetate
- Dihydrorhodamine 123
- 5-(and 6)-Carboxy-2’,7’-Dichlorothis compound
Properties
IUPAC Name |
2-(3,6-diacetyloxy-9H-xanthen-9-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O7/c1-13(25)29-15-7-9-19-21(11-15)31-22-12-16(30-14(2)26)8-10-20(22)23(19)17-5-3-4-6-18(17)24(27)28/h3-12,23H,1-2H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSJJXGQHSESKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OC(=O)C)C4=CC=CC=C4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347987 | |
Record name | Dihydrofluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35340-49-9 | |
Record name | Dihydrofluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is dihydrofluorescein diacetate (H2DCFDA) primarily used for in biological research?
A1: H2DCFDA is a cell-permeable fluorescent probe widely used to detect intracellular reactive oxygen species (ROS) levels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does H2DCFDA detect ROS?
A2: H2DCFDA itself is non-fluorescent. Once it enters the cell, cellular esterases cleave its diacetate groups, trapping the probe inside the cell. Subsequently, various ROS, including hydrogen peroxide (H2O2), oxidize the trapped molecule, converting it into the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The increase in fluorescence intensity is directly proportional to the amount of ROS present in the cell. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the advantages of using H2DCFDA compared to other ROS detection methods?
A3: H2DCFDA is relatively inexpensive, easy to use, and offers good sensitivity. Its cell permeability allows for intracellular ROS detection in live cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Are there any limitations to using H2DCFDA for ROS detection?
A4: Yes, several limitations need consideration. H2DCFDA can be prone to photobleaching and may not be specific for a single ROS type. It can be oxidized by other cellular components, leading to potential overestimation of ROS levels. Furthermore, the probe itself can contribute to ROS generation in some cases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] One study indicated that this compound might be superior to H2DCFDA for detecting intracellular oxidants. []
Q5: Can H2DCFDA be used to study specific types of cells or tissues?
A5: Yes, researchers have successfully utilized H2DCFDA in a variety of cell types, including leukemia cells [], human airway smooth muscle cells [], human peripheral T cells [, ], astrocytes [], canine osteosarcoma cells [], and human neuroblastoma cells []. It has also been used to study ROS production in tissues such as skeletal muscle [] and bovine lenses [].
Q6: Can H2DCFDA be used to study the effects of drugs and other compounds on ROS production?
A6: Yes, H2DCFDA has been extensively used to study the effects of various compounds on cellular ROS production. Examples include studies investigating the effects of: * Gambogic Acid: This compound induces ROS-mediated endoplasmic reticulum stress and apoptosis in non-small cell lung cancer cells. []* Metformin: This drug enhances olaparib sensitivity by increasing ROS production and inducing apoptosis in epithelial ovarian cancer cells. []* Parthenolide: This compound selectively kills leukemia stem cells by increasing oxidative stress and activating DNA damage response pathways. []* Astragaloside IV: This compound protects cardiomyocytes from hypoxic injury by reducing ROS production and inhibiting endoplasmic reticulum stress-mediated apoptosis. []* Probiotics: Specific probiotic strains were shown to improve sperm quality by decreasing ROS levels in asthenozoospermic men. []
Q7: Are there any alternative methods for measuring intracellular ROS besides H2DCFDA?
A7: Yes, several alternative methods exist. These include:* Other fluorescent probes: Examples include dihydrorhodamine 123 (DHR 123), MitoSOX Red (specifically targeting mitochondrial superoxide), and CellROX probes. * Electron spin resonance (ESR) spectroscopy: This technique directly detects free radicals.* Chemiluminescence assays: These measure light emission during ROS-induced chemical reactions.* Gene expression analysis: Measuring the expression of oxidative stress-responsive genes like SOD1 can provide indirect evidence of ROS production. []
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